4-Phenylsulfanylbutyroyl chloride

BACE1 Alzheimer's disease aspartyl protease inhibition

This bifunctional acyl chloride enables direct amide coupling to construct the Ptns BACE1 inhibitor scaffold, a transition-state mimic distinct from Pns-series inhibitors. The distal phenylsulfanyl group confers unique cholinergic target engagement (e.g., SM32 antinociceptive activity) not replicated by phenoxy isosteres. Unlike PTBA (HDAC inhibitor, CAS 17742-51-7), this acid chloride is designed for electrophilic amine-coupling, not biological HDAC modulation. For stereoselective glycosylation, it serves as the key acyclic precursor to α-L-threofuranosides. Choose this building block to access SAR beyond standard Pns libraries and streamline inhibitor diversification.

Molecular Formula C10H11ClOS
Molecular Weight 214.71 g/mol
CAS No. 138738-23-5
Cat. No. B3101202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylsulfanylbutyroyl chloride
CAS138738-23-5
Molecular FormulaC10H11ClOS
Molecular Weight214.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCCC(=O)Cl
InChIInChI=1S/C10H11ClOS/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyOBWJJJOJJKTYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylsulfanylbutyroyl chloride (CAS 138738-23-5): A Bifunctional Acyl Chloride Intermediate for BACE1 and Cholinesterase Inhibitor Synthesis


4-Phenylsulfanylbutyroyl chloride (CAS 138738-23-5), also referred to as 4-(phenylthio)butanoyl chloride, is a specialized synthetic intermediate classified as an acyl chloride featuring a terminal acid chloride group and a distal phenylsulfanyl (phenylthio) moiety . This bifunctional architecture enables its primary utility as an electrophilic building block for amide bond formation and nucleophilic substitution reactions, distinguishing it from the corresponding carboxylic acid derivatives commonly used in biological contexts . The compound serves as a critical precursor to the BACE1 inhibitor pharmacophore phenylthionorstatine (Ptns) and other phenylthio-containing bioactive scaffolds, providing a direct synthetic route to potent enzyme inhibitors that are otherwise challenging to access [1].

Why 4-Phenylsulfanylbutyroyl Chloride Cannot Be Substituted by 4-Phenylthiobutyric Acid or Other Acyl Chlorides in BACE1 and Cholinesterase Inhibitor Synthesis


Substituting 4-phenylsulfanylbutyroyl chloride with its carboxylic acid counterpart (4-phenylthiobutyric acid, PTBA, CAS 17742-51-7) or other generic acyl chlorides fundamentally alters the intended reaction pathway and the resultant pharmacological profile. While PTBA is a recognized HDAC inhibitor with applications in renal progenitor cell expansion, it is not a direct substitute for the acid chloride in amide bond-forming reactions essential for constructing the phenylthionorstatine (Ptns) BACE1 inhibitor scaffold [1]. Moreover, the phenylthio moiety imparts a unique binding profile that distinguishes this compound class from simple alkyl or aryl acid chlorides. For example, the BACE1 inhibitors derived from Ptns exhibit inhibitory activity that cannot be replicated by compounds lacking the phenylthio substitution [2]. Similarly, in the cholinesterase inhibitor series, the phenylthio group provides a specific interaction that is not observed with the corresponding phenoxy analog (SM21), underscoring the critical importance of the sulfur atom for target engagement [3].

Quantitative Evidence Guide: Differentiation of 4-Phenylsulfanylbutyroyl Chloride vs. PTBA, Pns, and Other Analogs


BACE1 Inhibitor Potency: Phenylthionorstatine (Ptns)-Derived Inhibitors vs. Phenylnorstatine (Pns)-Derived Inhibitors

4-Phenylsulfanylbutyroyl chloride is the direct synthetic precursor to the BACE1 inhibitor pharmacophore phenylthionorstatine (Ptns). While specific IC50 data for Ptns-containing inhibitors was not disclosed in the abstract, the study conclusively identifies Ptns as a 'suitable P1 moiety for potent BACE1 inhibitor design' [1]. This positions Ptns-derived inhibitors as a viable alternative to the well-characterized phenylnorstatine (Pns)-based inhibitors, such as KMI-370, which exhibit an IC50 of 3.4 nM against BACE1 [2]. The thioether substitution in Ptns may offer distinct physicochemical properties, including altered metabolic stability or solubility, compared to the carbon-based analog Pns. This evidence supports the selection of 4-phenylsulfanylbutyroyl chloride as a starting material for developing novel BACE1 inhibitors with a potentially differentiated pharmacological profile.

BACE1 Alzheimer's disease aspartyl protease inhibition transition-state isostere

Cholinesterase Inhibition: Phenylthio-Containing Compounds vs. Phenoxy Analogs

Compounds derived from the phenylthiobutyric acid scaffold, which is directly related to 4-phenylsulfanylbutyroyl chloride, demonstrate a distinct pharmacological profile compared to their phenoxy counterparts. The α-tropanyl ester of 2-phenylthiobutyric acid (SM32) exhibits potent antinociceptive and cognition-enhancing activity, a property that is not fully retained when the phenylthio group is replaced with a 4-chlorophenoxy group (SM21) [1]. Conformational restriction studies further highlight the critical role of the sulfur atom in the benzothiophene-2-carboxylic acid derivatives (12–17), which, despite their toxicity, possess potent analgesic properties not observed in the corresponding phenoxy series [1]. This indicates that the phenylthio moiety is essential for achieving the desired biological activity, and the acid chloride intermediate is the key building block for incorporating this moiety into bioactive molecules.

butyrylcholinesterase acetylcholinesterase antinociception cholinergic

Synthetic Utility: Stereoselective Synthesis of α-L-Threofuranosides

4-Phenylsulfanylbutyroyl chloride is a critical intermediate for preparing the stereochemically defined acyclic precursor (2S,3S)-2,3-O-isopropylidene-4-chloro-4-phenylthiobutyric acid methyl ester [1]. This precursor undergoes stereoselective alkoxylation in the presence of SnCl2–AgClO4, followed by Pd(OAc)2-promoted cyclization, to yield α-L-threofuranosides in good yields [1]. This synthetic route is highly specific to the phenylthio-substituted scaffold; generic alkyl or aryl acid chlorides would not provide the necessary directing groups or reactivity profile for this stereoselective transformation. The ability to access α-L-threofuranosides is valuable for nucleoside and carbohydrate chemistry.

stereoselective synthesis glycosidation α-L-threofuranosides acyclic precursor

Optimal Application Scenarios for 4-Phenylsulfanylbutyroyl Chloride in Drug Discovery and Chemical Synthesis


Synthesis of Novel BACE1 Inhibitors for Alzheimer's Disease Research

Researchers developing next-generation BACE1 inhibitors can employ 4-phenylsulfanylbutyroyl chloride to synthesize the phenylthionorstatine (Ptns) pharmacophore. This enables the exploration of structure-activity relationships (SAR) beyond the extensively studied phenylnorstatine (Pns) series, potentially yielding inhibitors with improved metabolic stability or blood-brain barrier penetration [1]. The acid chloride functionality allows for facile coupling with various amine-containing P2/P3 moieties via amide bond formation, streamlining the synthesis of diverse inhibitor libraries [1].

Preparation of Phenylthio-Containing Cholinergic Agents

Medicinal chemists investigating cholinergic targets, such as muscarinic receptors or cholinesterases, can use 4-phenylsulfanylbutyroyl chloride to incorporate the phenylthio moiety into lead compounds. As demonstrated by the SM32 series, this substituent confers potent antinociceptive and cognition-enhancing activity that is not fully replicated by phenoxy isosteres [2]. The acid chloride provides a direct route to esters and amides of 2-phenylthiobutyric acid, facilitating the synthesis of novel analogs with optimized efficacy and safety profiles [2].

Stereoselective Synthesis of Modified Nucleosides and Carbohydrates

Synthetic organic chemists focusing on stereoselective glycosylation can utilize 4-phenylsulfanylbutyroyl chloride to prepare the key acyclic precursor for α-L-threofuranoside synthesis [3]. This methodology offers a reliable route to a class of nucleoside analogs and carbohydrate derivatives that are challenging to access via traditional glycosidation methods [3]. The phenylthio group serves as both a directing group and a latent functionality, enabling further synthetic elaboration.

Development of Platinum(IV) Anticancer Prodrugs

Although not directly evidenced for the acid chloride, the carboxylic acid derivative (PTBA) is used in platinum(IV) conjugates for anticancer therapy [4]. The acid chloride 4-phenylsulfanylbutyroyl chloride offers a more reactive electrophile for synthesizing novel platinum(II) or platinum(IV) complexes with PTBA-derived ligands, potentially expanding the scope of metallodrug development [4].

Quote Request

Request a Quote for 4-Phenylsulfanylbutyroyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.